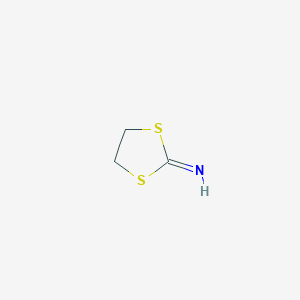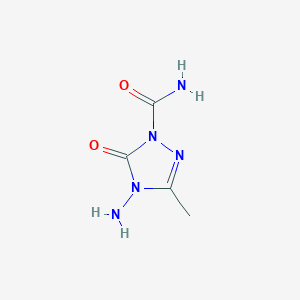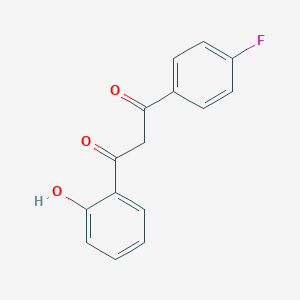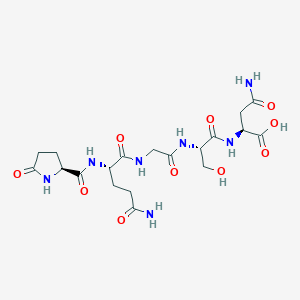
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine, commonly known as pGlu-Gln-Gly-Ser-Asn or p5, is a cyclic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a naturally occurring compound that is found in several biological systems, including the human body. In recent years, researchers have been exploring the synthesis, mechanism of action, and various applications of p5 in the field of biomedical research.
Mecanismo De Acción
The mechanism of action of p5 is not fully understood, but it is believed to be mediated by its ability to bind to specific receptors on the cell surface. These receptors are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By binding to these receptors, p5 can modulate these processes, leading to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
P5 has been shown to have several biochemical and physiological effects, including the inhibition of beta-amyloid aggregation, protection against oxidative stress, and the induction of apoptosis in cancer cells. Additionally, p5 has been shown to modulate the immune system by activating T-cells and enhancing their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using p5 in lab experiments is its specificity. Due to its ability to bind to specific receptors, p5 can be used to selectively modulate cellular processes. Additionally, p5 is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. However, the synthesis of p5 is a complex process and can be time-consuming and expensive. Additionally, the mechanism of action of p5 is not fully understood, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on p5. One area of research is the development of more efficient and cost-effective methods of synthesizing p5. Additionally, further studies are needed to elucidate the mechanism of action of p5 and its potential therapeutic applications in various diseases. Another area of research is the development of p5-based drugs that can be used in clinical settings. Overall, p5 has significant potential in the field of biomedical research, and further studies are needed to fully explore its therapeutic applications.
In conclusion, p5 is a cyclic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of p5 is a complex process that involves several steps, and its mechanism of action is not fully understood. However, p5 has been shown to have several biochemical and physiological effects and has potential therapeutic applications in various diseases. Further research is needed to fully explore the potential of p5 in the field of biomedical research.
Métodos De Síntesis
The synthesis of p5 is a complex process that involves several steps. The most common method of synthesizing p5 is through solid-phase peptide synthesis (SPPS). In this method, the peptide is synthesized on a solid support, and each amino acid is added sequentially to the growing peptide chain. After the completion of the peptide synthesis, the peptide is cleaved from the solid support and purified to obtain pure p5.
Aplicaciones Científicas De Investigación
P5 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, p5 has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, p5 has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In cancer, p5 has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Número CAS |
129276-53-5 |
|---|---|
Nombre del producto |
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine |
Fórmula molecular |
C19H29N7O10 |
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H29N7O10/c20-12(28)3-1-8(25-17(33)9-2-4-14(30)23-9)16(32)22-6-15(31)24-11(7-27)18(34)26-10(19(35)36)5-13(21)29/h8-11,27H,1-7H2,(H2,20,28)(H2,21,29)(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,26,34)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
Clave InChI |
OWERTRHWEXDOIQ-NAKRPEOUSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
SMILES canónico |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
Secuencia |
XQGSN |
Sinónimos |
pyroGlu-Gln-Gly-Ser-Asn pyroglutamyl-glutaminyl-glycyl-seryl-asparagine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



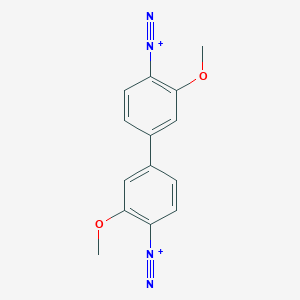
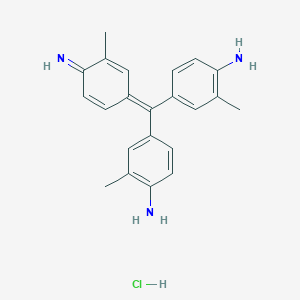
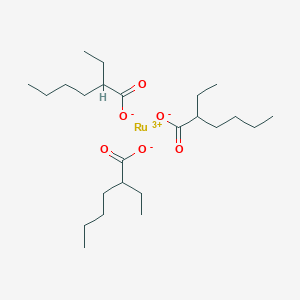
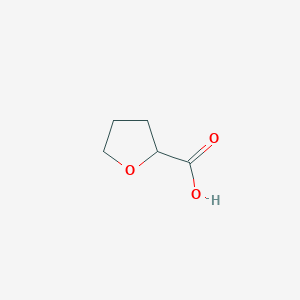
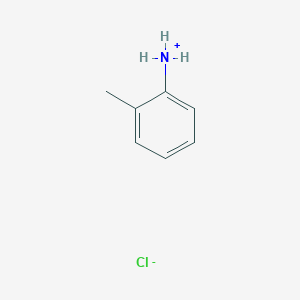
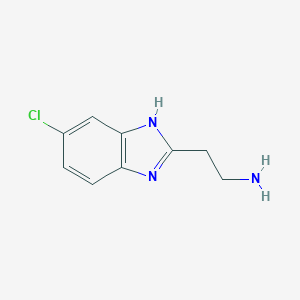
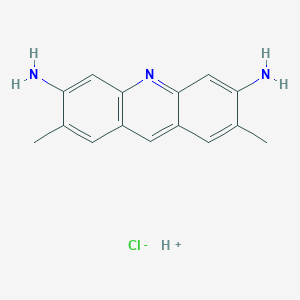
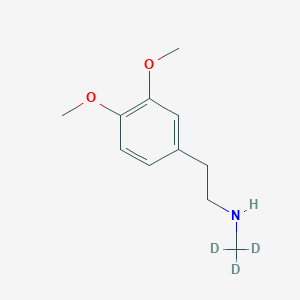
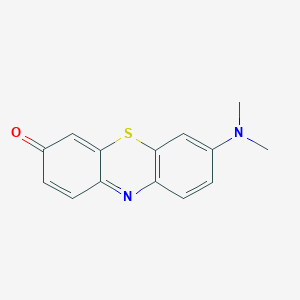
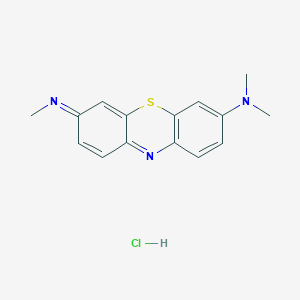
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
